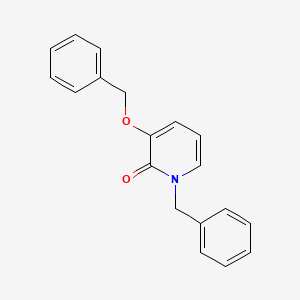

N-Benzyl-3-benzyloxy-2-pyridone

Description

Contextual Significance of Pyridone Derivatives in Synthetic Chemistry and Heterocyclic Science

Pyridone derivatives, encompassing isomers like 2-pyridone and 4-pyridone, are recognized as privileged scaffolds in medicinal chemistry and organic synthesis. sigmaaldrich.com Their significance stems from a combination of unique structural and electronic properties. The 2-pyridone ring system can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. nih.gov This motif is a common bioisostere for amides, phenols, and other heterocyclic rings, allowing chemists to fine-tune the physicochemical properties of molecules, such as solubility and metabolic stability. sigmaaldrich.comnih.gov

In synthetic chemistry, 2-pyridones are versatile building blocks. nih.goviipseries.org Their reactivity allows for the construction of more complex, polycyclic heterocyclic systems. nih.gov The development of efficient synthetic routes, including transition metal-catalyzed C-H functionalization and multicomponent reactions, has expanded the accessible chemical space of 2-pyridone derivatives, making them readily available for various applications. nih.goviipseries.org The framework is integral to numerous natural products and has been incorporated into a wide array of therapeutic agents, demonstrating activities such as anticancer, antiviral, and anti-inflammatory properties. iipseries.orgresearchgate.net

Structural Characteristics and Fundamental Chemical Profile of N-Benzyl-3-benzyloxy-2-pyridone

This compound is a distinct molecule within the broader class of N-substituted pyridones. Its structure is characterized by a central 2-pyridone core, which is substituted at the nitrogen atom (position 1) with a benzyl (B1604629) group and at position 3 with a benzyloxy group.

The presence of the N-benzyl group is a key feature, influencing the molecule's steric and electronic properties. The benzyloxy group at the 3-position is an ether linkage that adds to the molecule's lipophilicity and provides a potential site for metabolic activity or further functionalization. The combination of these substituents on the pyridone scaffold results in a compound with significant aromatic character and defined three-dimensional architecture.

Below is a table summarizing the fundamental chemical properties of this compound.

| Property | Value |

| IUPAC Name | 1-benzyl-3-(benzyloxy)pyridin-2(1H)-one |

| Synonyms | 2(1H)-Pyridinone, 3-(phenylmethoxy)-1-(phenylmethyl)- |

| CAS Number | 24016-11-3 sielc.com |

| Molecular Formula | C19H17NO2 chemicalbook.com |

| Molecular Weight | 291.34 g/mol chemicalbook.com |

| Appearance | Solid (inferred from related compounds) |

This data is compiled from available chemical databases and may not be derived from direct experimental measurements of a purified sample.

Evolution of Research Directions for this compound and Related N-Substituted Pyridones

Research into N-substituted pyridones has evolved significantly, driven by their potential in various scientific domains, particularly drug discovery. nih.govresearchgate.net Early research often focused on fundamental synthesis and reactivity studies. However, contemporary efforts are increasingly directed towards the development of highly efficient and selective synthetic methodologies to generate molecular diversity for biological screening. acs.org

A notable trend is the use of transition-metal catalysis to construct the pyridone core or to functionalize it. iipseries.org For instance, rhodium-catalyzed annulation reactions have been developed for the synthesis of highly substituted 2-pyridones. iipseries.org Furthermore, research into N-substituted pyridones bearing specific functional groups has opened new avenues. For example, studies on the synthesis of N-substituted 2-pyridones with an α-tertiary carbon or other challenging substituents highlight the ongoing push to overcome synthetic hurdles. nih.govacs.org

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, the research on related structures provides significant context. For example, studies involving the transfer of a benzyl group in dihydropyridinones to form functionalized 2-pyridones demonstrate a sophisticated synthetic strategy that is directly relevant to this class of compounds. nih.gov This suggests that this compound could be a target in synthetic methodology studies or serve as a precursor for more complex molecules. nih.gov The synthesis of related compounds, such as N-benzyl-3-piperidinol from 3-hydroxypyridine (B118123) and benzyl chloride, further illustrates the established chemical pathways for creating N-benzyl substituted heterocyclic systems. google.comgoogle.com

Scope and Objectives of Academic Inquiry Pertaining to this compound

The academic inquiry surrounding this compound and its analogs is primarily centered on two interconnected objectives: the advancement of synthetic organic chemistry and the discovery of novel bioactive compounds.

The first objective involves the design and execution of novel synthetic routes. Researchers aim to develop methods that are efficient, scalable, and allow for the controlled introduction of various substituents onto the pyridone scaffold. nih.govnih.gov For a molecule like this compound, this could involve exploring new ways to achieve N-benzylation or functionalize the 3-position. The development of such methods contributes to the fundamental toolkit of organic chemists.

The second major objective is the application of these compounds in medicinal chemistry. nih.govresearchgate.net The pyridone core is a well-established pharmacophore, and academic research often involves synthesizing libraries of derivatives for screening against various biological targets, such as protein kinases or viral enzymes. nih.govnih.gov The benzyl and benzyloxy groups of the title compound could be systematically varied to establish structure-activity relationships (SAR), guiding the design of more potent and selective therapeutic agents. Therefore, this compound serves as a valuable scaffold for generating new chemical entities with potential pharmacological applications.

Structure

3D Structure

Properties

CAS No. |

24016-11-3 |

|---|---|

Molecular Formula |

C19H17NO2 |

Molecular Weight |

291.3 g/mol |

IUPAC Name |

1-benzyl-3-phenylmethoxypyridin-2-one |

InChI |

InChI=1S/C19H17NO2/c21-19-18(22-15-17-10-5-2-6-11-17)12-7-13-20(19)14-16-8-3-1-4-9-16/h1-13H,14-15H2 |

InChI Key |

HMLBFYRJCGMNTI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC=C(C2=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategies for N Benzyl 3 Benzyloxy 2 Pyridone and Analogues

Convergent and Divergent Synthesis Routes to the N-Benzyl-3-benzyloxy-2-pyridone Scaffold

The construction of the this compound scaffold can be approached through both convergent and divergent synthetic strategies. Convergent syntheses involve the separate synthesis of key fragments of the molecule, which are then combined in the later stages. In contrast, divergent syntheses begin with a common intermediate that is subsequently elaborated into a variety of analogues.

A divergent approach to functionalized 2-pyridones can start from a common precursor, such as 6-benzyl-3,6-dihydropyridin-2(1H)-ones. Treatment of these precursors with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can trigger aza-semipinacol-type rearrangements, leading to the formation of various functionalized 2-pyridones nih.gov. This strategy allows for the introduction of diversity at different positions of the pyridone ring from a single starting material. For instance, the reaction of 6-benzyl-3,6-dihydropyridin-2(1H)-ones with NBS can lead to bromo-substituted indenopyridin-2-ones, while reaction with NIS can yield 3-iodo-5-benzyl-substituted 2-pyridones nih.gov.

Condensation Reactions for Pyridone Ring Formation

The formation of the 2-pyridone core is a critical step in the synthesis of this compound. Various condensation reactions have been developed for this purpose, with the Guareschi-Thorpe reaction being a classical and effective method rsc.org. This reaction involves the condensation of a β-dicarbonyl compound with a cyanoacetamide derivative in the presence of a base to yield a substituted 2-pyridone. An advanced, greener version of this reaction utilizes a three-component condensation of an alkyl cyanoacetate or cyanoacetamide with a 1,3-dicarbonyl compound and ammonium (B1175870) carbonate in an aqueous medium, providing high yields of hydroxy-cyanopyridines rsc.org.

Another strategy involves a tandem condensation of propiolamide (B17871) with cyclic β-keto methyl esters in water, followed by an acid- or base-promoted intramolecular ring closure and decarboxylation to afford a 5,6-fused 2-pyridone ring system organic-chemistry.org. Additionally, the reaction of β-keto amides with malononitrile (B47326) can be controlled to produce different polyfunctionalized 2-pyridones by selecting the appropriate reaction conditions rsc.orgrsc.org. For example, the reaction in dichloromethane (B109758) can yield one isomer, while conducting the reaction in DMF with t-BuOK affords a different product rsc.org.

| Starting Materials | Reagents and Conditions | Product Type | Reference |

| β-dicarbonyl compound, cyanoacetamide | Base | Substituted 2-pyridone | rsc.org |

| Alkyl cyanoacetate, 1,3-dicarbonyl, (NH4)2CO3 | Water, 80 °C | Hydroxy-cyanopyridine | rsc.org |

| Propiolamide, cyclic β-keto methyl ester | Water, then acid/base | 5,6-fused 2-pyridone | organic-chemistry.org |

| β-keto amide, malononitrile | Dichloromethane or DMF/t-BuOK | Polyfunctionalized 2-pyridone | rsc.orgrsc.org |

Strategic N-Alkylation Approaches for this compound Synthesis

The introduction of the benzyl (B1604629) group at the nitrogen atom of the pyridone ring is a key step in the synthesis of the target molecule. The tautomeric nature of 3-hydroxy-2-pyridone, which exists in equilibrium with its 2-hydroxy-3-pyridone form, often leads to a mixture of N- and O-alkylation products, presenting a significant challenge in regioselectivity organic-chemistry.org.

Several strategies have been developed to achieve regioselective N-alkylation. One approach involves a P(NMe2)3-mediated direct N-alkylation of 2-pyridones with α-keto esters via a deoxygenation process. This method proceeds under mild conditions and provides high selectivity for the N-alkylated product organic-chemistry.org. Another strategy is the LiI-promoted O- to N-alkyl migration, where a 2-benzyloxypyridine is converted to the corresponding N-benzyl-2-pyridone in good to excellent yields acs.org. This method is particularly useful as it allows for the complete consumption of the O-alkylated starting material acs.org.

Unexpectedly, the N-benzylation of a pyridine (B92270) derivative has been observed to occur at room temperature in a solvent-free environment when unreacted benzyl bromide is present in the crude product unimi.it. This highlights the potential for developing milder N-alkylation procedures.

| Reagent/Method | Substrate | Conditions | Selectivity | Reference |

| P(NMe2)3/α-keto ester | 2-Pyridone | Toluene (B28343), room temperature | High N-selectivity | organic-chemistry.org |

| LiI | 2-Benzyloxypyridine | 100 °C | N-alkylated product | acs.org |

| Benzyl bromide | Pyridine derivative | Room temperature, solvent-free | N-benzylated pyridinium (B92312) salt | unimi.it |

Regioselective O-Benzylation and Related O-Alkylation Methodologies

The final step in a linear synthesis of this compound would be the O-benzylation of the 3-hydroxy group. Achieving regioselectivity in this step is crucial. A highly effective method for the regioselective O-alkylation of 2-pyridones is through a TfOH-catalyzed carbenoid insertion. This metal-free protocol offers unprecedented regioselectivity (>99:1) for O-alkylation under mild conditions rsc.org.

The Williamson ether synthesis is a classical method for O-benzylation, typically employing a strong base like sodium hydride (NaH) and benzyl bromide (BnBr) in an aprotic solvent such as DMF nih.gov. However, the strongly basic conditions may not be compatible with all functional groups. To circumvent this, alternative benzylation reagents have been developed, such as benzyl 2,2,2-trichloroacetimidate (BTCAI), which can be used under mildly acidic conditions nih.gov. Another approach involves the in situ generation of an active benzylating agent from 2-benzyloxypyridine and methyl triflate, which can then benzylate alcohols in the presence of magnesium oxide under neutral conditions semanticscholar.org.

| Reagent/Method | Substrate | Conditions | Selectivity | Reference |

| Diazo compound/TfOH | 2-Pyridone | Mild | >99:1 O-selectivity | rsc.org |

| NaH/BnBr | Alcohol | DMF, 0 °C to rt | O-benzylation | nih.gov |

| Benzyl 2,2,2-trichloroacetimidate | Alcohol | Mildly acidic | O-benzylation | nih.gov |

| 2-Benzyloxypyridine/MeOTf/MgO | Alcohol | Toluene, 90 °C | O-benzylation | semanticscholar.org |

Catalytic Systems and Reaction Conditions in the Synthesis of this compound Derivatives

Catalysis plays a pivotal role in the efficient and selective synthesis of 2-pyridone derivatives. Both transition metal-catalyzed and organocatalytic or acid/base-mediated approaches have been extensively explored to facilitate key bond-forming reactions.

Transition Metal-Catalyzed Transformations

Transition metal catalysis has emerged as a powerful tool for the synthesis and functionalization of 2-pyridone scaffolds. Palladium-catalyzed reactions, in particular, have been widely employed. For instance, a palladium-catalyzed aerobic oxidative cyclization can be used to synthesize pyrrolizidine and indolizidine derivatives google.com. Palladium/norbornene cooperative catalysis, also known as the Catellani reaction, enables the dual functionalization of iodinated 2-pyridones, allowing for the rapid construction of diverse libraries of these compounds nih.gov.

The "borrowing hydrogen" methodology, often catalyzed by transition metals like palladium, provides a greener route for N-alkylation. This strategy utilizes readily available and less toxic benzyl alcohols as alkylating agents in place of benzyl halides nih.gov. A water-promoted dehydrative N-benzylation of 2-aminopyridines in heptane has been developed using a π-benzylpalladium system, demonstrating an atom-economical process for C-N bond formation nih.gov.

| Catalyst System | Reaction Type | Substrates | Key Features | Reference |

| Palladium | Aerobic oxidative cyclization | Amino-alkenes | Synthesis of N-heterocycles | google.com |

| Palladium/Norbornene | Catellani reaction | Iodinated 2-pyridones | Diversity-oriented synthesis | nih.gov |

| Palladium | Borrowing hydrogen (N-benzylation) | 2-Aminopyridines, benzyl alcohols | Green, atom-economical | nih.gov |

Organocatalytic and Acid/Base-Mediated Approaches

Organocatalytic and acid/base-mediated reactions offer valuable alternatives to transition metal-catalyzed transformations, often providing milder reaction conditions and avoiding metal contamination in the final products.

The regioselective O-alkylation of 2-pyridones can be achieved with high selectivity using triflic acid (TfOH) as a catalyst for carbenoid insertion from diazo compounds rsc.org. This method is notable for being metal-free and proceeding under mild conditions.

Base-mediated approaches are fundamental to many synthetic steps. For example, the synthesis of 2-alkoxypyridines, precursors for the LiI-promoted N-benzylation, is achieved by treating a 2-chloropyridine with an alcohol in the presence of a base like potassium tert-butoxide acs.org. The LiI-promoted O- to N-alkyl migration itself is an example of an acid/base-mediated rearrangement, where the iodide ion acts as a nucleophile and a good leaving group to facilitate the transformation acs.org.

| Catalyst/Mediator | Reaction Type | Substrates | Key Features | Reference |

| Triflic acid (TfOH) | O-alkylation (carbenoid insertion) | 2-Pyridones, diazo compounds | Metal-free, high regioselectivity | rsc.org |

| Potassium tert-butoxide | O-alkylation | 2-Chloropyridine, alcohol | Synthesis of 2-alkoxypyridine precursors | acs.org |

| Lithium iodide (LiI) | O- to N-alkyl migration | 2-Alkoxypyridines | Synthesis of N-alkyl pyridones | acs.org |

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound

The application of green chemistry principles to the synthesis of this compound and its analogues is crucial for developing environmentally responsible and economically viable manufacturing processes. These principles focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. While specific literature on the microwave-assisted synthesis of this compound is limited, the broader success of this technology in synthesizing N-heterocycles suggests its high potential for this target molecule.

In addition to microwave technology, other energy-efficient methods are being explored. For instance, infrared irradiation has been successfully employed as an alternative energy source for the synthesis of 2-pyridone derivatives, further expanding the toolkit of sustainable synthetic methodologies.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for 2-Pyridone Analogues

| Product | Method | Reaction Time | Yield (%) |

| N-alkyl-2-pyridones | Microwave (MCR) | Not specified | Good mdpi.com |

| Benzyl ethers | Microwave | Minutes | Good to Excellent diva-portal.org |

A core tenet of green chemistry is the reduction or elimination of volatile and hazardous organic solvents. Solvent-free, or solid-state, reactions represent a significant step towards this goal, often resulting in increased reaction rates, simplified product isolation, and a reduced environmental footprint. The synthesis of 2-pyridone derivatives has been achieved under such environmentally benign conditions.

One notable solvent-free method involves the direct reaction of enaminonitriles with primary amines, which affords 3-cyano-2-pyridones in high yields. scirp.org This procedure is recognized for its environmentally friendly nature. scirp.org Another example is a three-component condensation reaction of alkenes, ketones, and ammonium acetate, which, when heated in the absence of a solvent, produces 4,6-diaryl-3-cyano-2-pyridone derivatives. researchgate.net This solventless approach not only provides higher yields and shorter reaction times but also simplifies the purification process. researchgate.net

The use of heterogeneous catalysts, such as basic alumina (Al2O3), in solvent-free conditions further enhances the sustainability of 2-pyridone synthesis. jmaterenvironsci.com A one-pot, three-component reaction utilizing enaminones and ethyl 2-cyanoacetate in the presence of basic alumina delivers the desired 2-pyridone derivatives in good yields with minimal reaction and workup times. jmaterenvironsci.com These examples highlight the feasibility of developing a completely solvent-free or aqueous-based synthesis for this compound.

Table 2: Solvent-Free Synthesis of 2-Pyridone Derivatives

| Reactants | Catalyst/Conditions | Product | Yield (%) |

| Enaminonitriles, primary amine | Solvent-free | 3-cyano-2-pyridones | High scirp.org |

| Aromatic alkenes, aromatic ketones, ammonium acetate | Solvent-free, 80 °C | 4,6-diaryl-3-cyano-2-pyridones | High researchgate.net |

| Enaminones, ethyl 2-cyanoacetate, primary amine | Basic Al2O3, solvent-free | 2-pyridone derivatives | Good jmaterenvironsci.com |

Process Optimization and Scalability Considerations for this compound Manufacturing

The successful transition of a synthetic route from the laboratory to industrial-scale production hinges on rigorous process optimization and scalability assessment. For the manufacturing of this compound and its analogues, several advanced strategies can be implemented to ensure an efficient, safe, and cost-effective process.

Flow chemistry presents a powerful tool for the scalable production of 2-pyridone derivatives. A continuous flow process has been successfully developed for the synthesis of thiazolo ring-fused 2-pyridones. diva-portal.org This technology offers superior control over reaction parameters, enhances safety when dealing with potentially hazardous intermediates, and provides more predictable and reliable scalability compared to traditional batch processing. diva-portal.org Adapting such a flow process could be highly beneficial for the large-scale synthesis of this compound.

An alternative scalable approach is the lithium iodide (LiI)-promoted O- to N-alkyl migration, which efficiently converts O-alkylated 2-hydroxypyridines into their N-alkylated isomers. acs.org This method has proven effective for the preparation of N-benzyl pyridones in high yields and represents a viable pathway for the industrial production of this compound. acs.org

Furthermore, the development of scalable syntheses for key starting materials and intermediates is paramount. For example, a gram-scale synthesis of a C7 chloromethylene-substituted ring-fused thiazolo-2-pyridone has been established, providing a versatile building block for further chemical modifications. acs.org The ability to produce crucial precursors to this compound in large quantities is essential for an efficient manufacturing campaign. Detailed optimization of all reaction parameters, including temperature, reactant concentrations, and catalyst loading, is critical to maximizing product yield and purity while minimizing production costs and environmental impact at an industrial scale.

Table 3: Scalable Synthesis Strategies for 2-Pyridone Analogues

| Strategy | Key Features | Application Example |

| Flow Chemistry | Continuous process, enhanced control, improved safety | Thiazolo ring-fused 2-pyridones diva-portal.org |

| O- to N-Alkyl Migration | LiI-promoted, high yields | N-benzyl pyridones acs.org |

| Scalable Intermediate Synthesis | Gram-scale production of key precursors | C7 chloromethylene-substituted thiazolo-2-pyridone acs.org |

Comprehensive Structural Elucidation and Spectroscopic Characterization Methodologies for N Benzyl 3 Benzyloxy 2 Pyridone

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules in solution. For N-Benzyl-3-benzyloxy-2-pyridone, a combination of one-dimensional and multi-dimensional NMR experiments provides a complete picture of its proton and carbon framework, as well as the through-bond and through-space connectivities.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To definitively assign the complex array of signals in the ¹H and ¹³C NMR spectra of this compound, a series of two-dimensional (2D) NMR experiments are essential.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the pyridone ring and the two benzyl (B1604629) groups. For instance, the characteristic coupling patterns of the aromatic protons on both the N-benzyl and O-benzyl moieties can be traced, as can the protons on the pyridone ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in assigning the ¹³C signals corresponding to each protonated carbon in the molecule, such as the methylene (B1212753) carbons of the benzyl groups and the methine carbons of the aromatic rings.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, providing insights into the molecule's three-dimensional conformation and stereochemistry. In this compound, NOESY can reveal the relative orientation of the two benzyl groups with respect to the pyridone core.

While specific experimental data for this compound is not publicly available, the following table illustrates the expected ¹H and ¹³C NMR chemical shifts based on the analysis of closely related structures.

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Pyridone Ring | 6.0-7.5 | 100-165 |

| N-CH₂ | 5.0-5.5 | 50-55 |

| O-CH₂ | 5.0-5.5 | 70-75 |

| Benzyl Ar-H | 7.2-7.5 | 127-140 |

This table is populated with predicted data based on general chemical shift ranges for similar functional groups, as specific experimental data for the target compound is not available in the public domain.

Solid-State NMR Spectroscopy for Crystal Structure Insights

Solid-State NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in the solid phase. For this compound, ssNMR could be used to study the crystalline form, identifying the number of crystallographically independent molecules in the unit cell (polymorphism) and providing information on intermolecular interactions, such as π-π stacking between the aromatic rings. However, no solid-state NMR studies for this compound have been reported.

X-ray Crystallography for Precise Molecular and Supramolecular Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound, confirming its connectivity and revealing its solid-state conformation. Furthermore, analysis of the crystal packing would elucidate intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the supramolecular architecture. At present, the crystal structure of this compound has not been deposited in publicly accessible crystallographic databases.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₉H₁₇NO₂), HRMS would provide a measured mass that is very close to the calculated exact mass of 291.1259. sielc.com This serves as strong evidence for the assigned molecular formula.

Furthermore, by employing tandem mass spectrometry (MS/MS), the fragmentation pathways of the protonated molecule [M+H]⁺ can be studied. This provides valuable structural information. Expected fragmentation patterns would likely involve the cleavage of the benzyl groups.

| Technique | Information Obtained | Expected Result for this compound |

| HRMS (ESI+) | Accurate Mass of [M+H]⁺ | ~292.1332 (for C₁₉H₁₈NO₂⁺) |

| MS/MS | Fragmentation Pattern | Fragments corresponding to the loss of benzyl (C₇H₇) and benzyloxy (C₇H₇O) radicals or cations. |

This table presents expected results, as specific experimental HRMS data with fragmentation analysis is not publicly available.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands. The C=O stretch of the pyridone ring would appear as a strong band around 1650 cm⁻¹. The C-O-C stretching of the benzyloxy group would be observed in the 1250-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FTIR data. The aromatic ring vibrations would give rise to strong Raman signals.

Together, the FTIR and Raman spectra provide a unique "molecular fingerprint" for this compound.

| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 |

| C=O Stretch (Pyridone) | ~1650 (Strong) | ~1650 (Weak/Medium) |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 (Strong) |

| C-O-C Stretch | 1000-1250 |

This table is based on characteristic group frequencies and does not represent experimentally measured data for the title compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the conjugated pyridone system and the benzylic aromatic rings. The position and intensity of these bands provide information about the extent of conjugation in the molecule. While specific experimental UV-Vis data is not available, analysis of similar structures suggests that the main absorption maxima would likely fall in the 250-350 nm range.

Elucidating the Chemical Reactivity and Transformation Pathways of N Benzyl 3 Benzyloxy 2 Pyridone

Electrophilic and Nucleophilic Substitution Reactions on the Pyridone Core

The 2-pyridone ring is an electron-rich heterocyclic system, making it susceptible to electrophilic aromatic substitution. However, the reactivity and regioselectivity are influenced by the substituents and the reaction conditions. The nitrogen atom within the pyridine (B92270) ring is electron-withdrawing, which tends to deactivate the ring towards electrophilic attack compared to benzene. youtube.comyoutube.com Electrophilic substitution on pyridine itself typically directs incoming electrophiles to the C-3 position to avoid forming an unstable intermediate with a positive charge on the electronegative nitrogen atom. youtube.comyoutube.com In the 2-pyridone tautomer, the carbonyl group is electron-withdrawing, while the nitrogen and the benzyloxy group at C-3 are electron-donating, influencing the final substitution pattern.

Electrophilic Substitution:

Nitration: The nitration of unsubstituted 2-pyridone demonstrates the influence of reaction conditions on regioselectivity. In environments of low acidity, the reaction predominantly yields the 3-nitro-derivative. Conversely, in highly acidic media, the 5-nitro-compound is the major product. rsc.org Both reactions are understood to proceed via the free base species. rsc.org For N-Benzyl-3-benzyloxy-2-pyridone, the presence of the activating benzyloxy group at the 3-position would be expected to further direct electrophiles to the 5-position.

Halogenation: Halogenation of N-substituted-2-pyridones is a common transformation. In a notable example involving a related 6-benzyl-3,6-dihydropyridin-2-one, a rearrangement is followed by immediate iodination at the C-3 position using N-iodosuccinimide (NIS). nih.gov This indicates that the C-3 position of the resulting 5-benzyl-2-pyridone is sufficiently activated for electrophilic attack. nih.gov Bromination of 1-alkyl-2-pyridones has also been successfully achieved using reagents like N-bromosuccinimide (NBS). acs.orgorganic-chemistry.org An electrochemical approach has been developed for the electrophilic bromination and subsequent spirocyclization of N-benzyl-acrylamides. rsc.org

Nucleophilic Substitution:

The pyridone core of this compound is generally not reactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups. However, related activated pyridinium (B92312) systems show reactivity. For instance, 6-nitrooxazolo[3,2-a]pyridinium salts, derived from 5-nitro-2-pyridone, readily react with nucleophiles like ammonia (B1221849) and aliphatic amines. nih.gov These reactions, however, can lead to complex outcomes, including ring-opening of the oxazole (B20620) moiety rather than direct substitution on the pyridone ring. nih.gov

Redox Chemistry and Hydrogenation Studies of this compound

The structure of this compound contains two key functionalities susceptible to reduction: the N-benzyl group and the O-benzyl group. Both can be cleaved via hydrogenolysis, a common deprotection strategy in organic synthesis.

Palladium on carbon (Pd/C) is a standard catalyst for the hydrogenative deprotection of both N-benzyl and O-benzyl ethers. The process involves the catalytic addition of hydrogen gas (H₂) across the C-N or C-O bonds, leading to their cleavage. For this compound, this reaction would remove the benzyl (B1604629) groups, yielding 3-hydroxy-2-pyridone and toluene (B28343) as a byproduct.

Research has shown that the efficiency of Pd/C-catalyzed debenzylation can be significantly enhanced. The combined use of a heterogeneous acid catalyst, such as niobic acid on carbon (Nb₂O₅/C), with Pd/C has been demonstrated to facilitate the hydrogenative removal of N-benzyl and O-benzyl protecting groups under a hydrogen atmosphere. This mixed-catalyst system allows for shorter reaction times compared to using Pd/C alone. A key advantage is the ease of removal of the solid catalysts by filtration, simplifying product isolation.

| Catalyst System | Protecting Group | Key Advantage | Reference |

|---|---|---|---|

| Pd/C | N-Benzyl, O-Benzyl | Standard, widely used method. | General Knowledge |

| Pd/C and Nb₂O₅/C | N-Benzyl, O-Benzyl | Facilitated deprotection, shorter reaction times, easy catalyst removal. | nih.gov |

Rearrangement Reactions Involving this compound, including O- to N-Alkyl Migration

This compound is the thermodynamically stable isomer resulting from the alkylation of 3-benzyloxy-2-pyridone. Its precursor, 2,3-bis(benzyloxy)pyridine, can undergo a significant rearrangement reaction known as an O- to N-alkyl migration.

This thermal rearrangement, often promoted by a catalyst, converts a 2-alkoxypyridine into its more stable N-alkyl-2-pyridone isomer. Several methods have been developed to facilitate this transformation:

Lithium Iodide-Promoted Rearrangement: An efficient and environmentally friendly method uses lithium iodide (LiI) to promote the O- to N-alkyl migration of 2-benzyloxypyridines. sigmaaldrich.comacs.org The reaction proceeds under solvent-free conditions at elevated temperatures, providing good to excellent yields of the corresponding N-benzyl-2-pyridones. sigmaaldrich.com Mechanistic studies have shown this specific transformation to be an intermolecular process that requires both heat and the presence of a lithium cation. sigmaaldrich.comacs.org

Ruthenium-Catalyzed Rearrangement: A general catalytic approach for this migration has been developed using a ruthenium catalyst. This method represents a formal activation of sp³ C–O bonds, where the O-alkylpyridine rearranges to the N-alkylpyridone. rsc.org

Another important rearrangement has been observed in related dihydropyridinone systems. The treatment of 6-benzyl-3,6-dihydropyridin-2(1H)-ones with electrophilic halogen sources like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can trigger a novel aza-semipinacol-type rearrangement. nih.gov In this process, the benzyl group migrates from the C-6 position to the C-5 position, leading to the formation of a 5-benzyl-2-pyridone. nih.gov This reaction provides a pathway to functionalized pyridones that are otherwise difficult to access.

| Reaction Type | Starting Material Type | Promoter/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| O- to N-Alkyl Migration | 2-Benzyloxypyridine | LiI, Heat | N-Benzyl-2-pyridone | sigmaaldrich.comacs.org |

| O- to N-Alkyl Migration | O-Alkylpyridine | Ru catalyst | N-Alkylpyridone | rsc.org |

| Aza-semipinacol Rearrangement | 6-Benzyl-3,6-dihydropyridin-2(1H)-one | NBS or NIS | 5-Benzyl-2-pyridone | nih.gov |

Cycloaddition and Annulation Reactions of the Pyridone System

The diene system within the pyridone ring of this compound, as well as the exocyclic double bond in related structures, can participate in cycloaddition and annulation reactions to construct more complex polycyclic frameworks. These reactions are powerful tools for building molecular diversity.

[3+2] Annulation Reactions: Pyridinium salts can undergo a self-[3+2] annulation reaction to generate N-indolizine-substituted pyridine-2(1H)-ones under mild, catalyst-free conditions. nih.gov In other examples, N-benzyl ketimines undergo a base-catalyzed [3+2] cycloaddition with arylacetylenes to furnish polyarylated 2H-pyrroles. organic-chemistry.org Furthermore, 1,3-dipolar cycloaddition reactions involving N-benzyl-pyridinium ylides and fluorinated acrylates have been used to synthesize fluoroalkyl-substituted indolizine (B1195054) derivatives. rsc.org

[3+3] Annulation Reactions: The formal [3+3] annulation of (E)-2-(3-phenylacryloyl)pyridine N-oxide with benzyl methyl ketone has been investigated as a route to highly substituted cyclohexenone-fused pyridine systems, demonstrating the utility of the pyridone scaffold in building six-membered rings. acs.org

Thiolative Annulation: A radical-promoted thiolative annulation of N-benzyl-N-cyanopropiolamides has been developed, leading to the synthesis of pyrrolo[2,1-b]quinazolin-1(9H)-ones in a one-pot process that involves a subsequent Pd-catalyzed C-H amination. nih.gov

These examples, while not all starting directly from this compound, illustrate the inherent reactivity of the N-benzyl pyridone motif towards a variety of cycloaddition and annulation partners, highlighting its potential as a building block in heterocyclic synthesis.

Mechanistic Investigations of Key Chemical Transformations of this compound

Understanding the mechanisms of the reactions that this compound and its precursors undergo is crucial for controlling reaction outcomes and designing new synthetic pathways.

Mechanism of O- to N-Alkyl Migration: The lithium iodide-promoted conversion of 2-benzyloxypyridine to N-benzyl-2-pyridone has been shown to be an intermolecular process. sigmaaldrich.com The proposed mechanism involves the attack of the iodide ion on the benzylic carbon of the 2-benzyloxypyridine, leading to the formation of benzyl iodide and the lithium salt of 2-pyridone. This is followed by the N-alkylation of the pyridone salt by the newly formed benzyl iodide to yield the final, more thermodynamically stable, N-benzyl-2-pyridone product. The requirement of heat suggests a significant activation energy for the initial Sₙ2 attack, and the lithium cation is believed to play a crucial role in activating the substrate. sigmaaldrich.comacs.org

Mechanism of Aza-semipinacol Rearrangement and Iodination: The formation of 5-benzyl-3-iodo-substituted 2-pyridones from 6-benzyl-3,6-dihydropyridones is proposed to proceed through a multi-step pathway. nih.gov

Carbocation Formation: The reaction is initiated by the formation of a carbocation at the C-4 position, stabilized by substituents at that position.

Elimination: An E1 elimination occurs, forming an intermediate with a double bond.

Benzyl Group Transfer: A key 1,2-shift of the benzyl group from C-6 to C-5 occurs in a carbocationic intermediate. This step is characteristic of a semipinacol-type rearrangement. nih.govyoutube.com

Aromatization: A proton is eliminated from an N-acyliminium cation intermediate to yield the aromatic 5-benzyl-2-pyridone.

Electrophilic Iodination: The newly formed, electron-rich 5-benzyl-2-pyridone is immediately iodinated at the vacant and activated C-3 position by the electrophilic iodine source (NIS). nih.gov

This mechanism highlights a sophisticated cascade of events where a rearrangement enables the formation of a new pyridone scaffold that is then trapped by an electrophile. nih.gov

Derivatization Strategies and Analogue Synthesis Based on the N Benzyl 3 Benzyloxy 2 Pyridone Scaffold

Chemical Modifications at the N-Benzyl Moiety

The N-benzyl group offers a significant opportunity for structural diversification. Modifications generally involve either altering the benzyl (B1604629) group's substitution pattern before its attachment to the pyridone nitrogen or performing transformations on the intact N-benzyl moiety.

A primary strategy involves the use of variously substituted benzyl halides (e.g., benzyl bromides or chlorides) in the N-alkylation of a pre-existing 3-benzyloxy-2-pyridone. This approach allows for the introduction of a wide range of substituents onto the phenyl ring of the N-benzyl group. Both electron-donating and electron-withdrawing groups can be incorporated to probe electronic effects on activity. For instance, in related N-benzyl piperidine (B6355638) systems, libraries of derivatives have been created by reacting piperidine precursors with a panel of substituted benzyl bromides. nih.gov

Another elegant method for preparing N-benzyl pyridones is through a lithium iodide-promoted O- to N-alkyl migration. acs.orgnih.gov This reaction converts O-benzylated 2-hydroxypyridines into the thermodynamically more stable N-benzyl pyridones, often in high yields. nih.gov This strategy is effective for producing various N-benzyl pyridones, quinolones, and pyrimidones. nih.gov

Post-synthetic modifications of the N-benzyl group are also viable. The benzylic position (the CH2 group) is susceptible to radical reactions. For example, the Wohl-Ziegler reaction, using N-Bromosuccinimide (NBS), can introduce a bromine atom at the benzylic position. wikipedia.org Furthermore, strong oxidizing agents like potassium permanganate (B83412) can oxidize the benzylic group to a carboxylic acid, fundamentally altering the nature of the substituent. wikipedia.org

A fascinating rearrangement involves the transfer of a benzyl group. In studies on 6-benzyl-3,6-dihydropyridin-2(1H)-ones, treatment with N-iodosuccinimide (NIS) prompted a novel aza-semipinacol-type rearrangement, resulting in the transfer of the benzyl group from the C6 to the C5 position, ultimately yielding 5-benzyl-3-iodo-2-pyridones. nih.govacs.org While this example starts with the benzyl group on a ring carbon, it highlights the mobility of the benzyl group within the heterocyclic system under specific reaction conditions.

The table below summarizes various synthetic strategies for modifying the N-benzyl moiety.

| Strategy | Description | Key Reagents | Resulting Modification | Reference(s) |

| Substituted N-Alkylation | Reaction of a 3-benzyloxy-2-pyridone with various substituted benzyl halides. | Substituted Benzyl Bromide/Chloride, Base (e.g., NaH, K2CO3) | Introduction of substituents on the N-benzyl ring. | nih.gov, researchgate.net |

| O- to N-Alkyl Migration | Rearrangement of an O-benzylated 2-hydroxypyridine (B17775) to the N-benzyl pyridone. | Lithium Iodide (LiI) | Formation of N-benzyl pyridone from O-benzyl ether precursor. | acs.org, nih.gov |

| Benzylic Functionalization | Direct chemical modification of the benzylic CH2 group. | NBS (bromination), KMnO4 (oxidation) | Introduction of a bromo or carboxyl group at the benzylic position. | wikipedia.org |

| Benzyl Group Transfer | Rearrangement of a benzyl group from a ring carbon to another position. | N-Iodosuccinimide (NIS) | Migration of the benzyl group within the pyridone scaffold. | nih.gov, acs.org |

Functionalization and Diversification of the Benzyloxy Side Chain

The 3-benzyloxy group is another key handle for synthetic modification. The most common and powerful strategy for its functionalization is the cleavage of the benzyl ether to unmask the 3-hydroxy-2-pyridone. This hydroxyl group serves as a versatile synthetic intermediate for extensive diversification.

Debenzylation to 3-Hydroxy-2-pyridone: The removal of the benzyl protecting group is a well-established transformation. Several methods are available, allowing for compatibility with a range of other functional groups that might be present in the molecule.

Catalytic Hydrogenolysis: This is a very common and clean method, typically employing hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. The reaction cleaves the carbon-oxygen bond of the ether, yielding the free hydroxyl group and toluene (B28343) as a byproduct, which is easily removed. youtube.comyoutube.com This method is highly efficient but may be unsuitable if the molecule contains other reducible functional groups, such as alkenes or alkynes.

Lewis Acid-Mediated Cleavage: Strong Lewis acids can effect the cleavage of benzyl ethers. A notably mild and selective reagent is the boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂). organic-chemistry.org This reagent has been shown to cleave benzyl ethers while leaving other protecting groups like silyl (B83357) ethers and esters intact, making it valuable for complex molecule synthesis. organic-chemistry.org

Diversification of the 3-Hydroxy Group: Once the 3-hydroxy-2-pyridone analogue is obtained, the hydroxyl group can be used to introduce a vast array of new functionalities. Standard reactions include:

Etherification: Reaction with various alkyl halides or tosylates under basic conditions (Williamson ether synthesis) to generate new ether side chains.

Esterification: Acylation with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) to produce ester derivatives.

Mitsunobu Reaction: Allows for the introduction of various nucleophiles, including azides or carboxylates, with inversion of stereochemistry if a chiral center were present.

Modification of the Benzyl Ring: An alternative to cleavage is the modification of the phenyl ring of the benzyloxy group itself. This is typically achieved by using a pre-functionalized benzyl alcohol (e.g., a p-methoxybenzyl alcohol) in the initial synthesis. The use of a p-methoxybenzyl (PMB) ether is particularly advantageous as it can be cleaved under oxidative conditions (e.g., with DDQ or ceric ammonium (B1175870) nitrate), which are orthogonal to the hydrogenolysis conditions used for standard benzyl ethers. organic-chemistry.org Similarly, o- or p-nitrobenzyl ethers can be used, which can be removed under specific reductive or basic conditions. nih.gov

The following table outlines key approaches for modifying the benzyloxy side chain.

| Strategy | Description | Key Reagents/Conditions | Resulting Intermediate/Product | Reference(s) |

| Catalytic Hydrogenolysis | Cleavage of the benzyl ether via reduction. | H₂, Pd/C | 3-Hydroxy-2-pyridone analogue | youtube.com, youtube.com |

| Lewis Acid Cleavage | Selective cleavage of the benzyl ether using a mild Lewis acid. | BCl₃·SMe₂ | 3-Hydroxy-2-pyridone analogue | organic-chemistry.org |

| Oxidative Cleavage | Removal of an activated benzyl ether (e.g., PMB). | DDQ, CAN | 3-Hydroxy-2-pyridone analogue | organic-chemistry.org |

| Further Derivatization | Reaction at the newly formed 3-hydroxy position. | Alkyl halides, acid chlorides, etc. | New ethers, esters, etc. at the C3 position. | N/A |

Structural Elaboration of the Pyridone Ring System

The pyridone ring itself is a prime target for structural modification to explore new chemical space. A variety of synthetic methods allow for the introduction of substituents at the C3, C4, C5, and C6 positions, as well as for the construction of fused-ring systems.

Multicomponent reactions (MCRs) are a powerful tool for rapidly assembling substituted 2-pyridone cores from simple starting materials. nih.gov These reactions, which combine three or more reactants in a single pot, allow for high diversity and complexity in the final products. nih.gov Another modern approach involves the oxidative amination and ring expansion of cyclopentenone derivatives to furnish pyridones under mild, one-pot conditions. chemrxiv.org

Specific positions on the pyridone ring can be targeted for functionalization:

C3-Position: As seen in the aza-semipinacol rearrangement, the C3 position can be readily iodinated using N-iodosuccinimide (NIS) after the formation of the 2-pyridone intermediate. nih.govacs.org This iodo-substituent can then serve as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce aryl, heteroaryl, or alkynyl groups.

C4-Position: Direct C-H functionalization methods are emerging for pyridines. For example, pyridines can be converted to phosphonium (B103445) salts which then act as leaving groups for substitution with nucleophiles like alkoxides. acs.org Photochemical methods using pyridinyl radicals also enable novel C4-functionalization. acs.org

C5 and C6-Positions: Classical condensation strategies, such as the Guareschi-Thorpe synthesis, build the pyridone ring from acyclic precursors, allowing for the incorporation of substituents at various positions depending on the starting materials chosen. chemrxiv.org The fusion of additional rings to the pyridone core is also a common strategy, leading to bicyclic and polycyclic structures. An efficient method for creating 5,6-fused 2-pyridone systems involves the tandem condensation of propiolamide (B17871) with cyclic β-keto esters in water. nih.gov

The table below details selected methods for elaborating the pyridone ring.

| Strategy | Description | Key Features | Resulting Structure | Reference(s) |

| Multicomponent Reactions | One-pot synthesis from three or more simple starting materials. | High convergence and diversity. | Diversely substituted 2-pyridones. | nih.gov |

| Ring Expansion | Oxidative amination and ring expansion of cyclopentenones. | Mild, one-pot, scalable. | Substituted 2-pyridones. | chemrxiv.org |

| Positional Halogenation | Introduction of a halogen (e.g., iodine) at a specific position. | Provides a handle for cross-coupling. | C3-Iodo-2-pyridone. | nih.gov, acs.org |

| C-H Functionalization | Direct conversion of a C-H bond to a C-C or C-Heteroatom bond. | Atom-economical, avoids pre-functionalization. | C4-functionalized pyridones. | acs.org, acs.org |

| Annulation Reactions | Construction of a fused ring onto the pyridone core. | Leads to rigid, polycyclic systems. | 5,6-fused 2-pyridones. | nih.gov |

Synthesis of Conformationally Constrained N-Benzyl-3-benzyloxy-2-pyridone Derivatives

To better understand the bioactive conformation of this compound analogues, researchers synthesize derivatives where the rotational freedom of the N-benzyl or 3-benzyloxy groups is restricted. This is typically achieved by incorporating flexible single bonds into rigid ring systems.

One key strategy is to "tether" the N-benzyl group to the pyridone ring. For example, an intramolecular electrophilic substitution involving the benzyl ring can lead to fused polycyclic structures. nih.gov The formation of indenopyridin-2-ones from 6-benzyl-3,6-dihydropyridin-2(1H)-one precursors is a prime example of this, creating a rigid, planar system that locks the orientation of the former benzyl group relative to the pyridone core. nih.govacs.org

Another approach involves restricting the free rotation of single bonds by incorporating them into a new ring. nih.gov For the N-benzyl moiety, this could be achieved by synthesizing analogues where the benzyl nitrogen is part of a larger heterocyclic ring system that is fused to the pyridone. For the 3-benzyloxy group, the benzyl group and the ether oxygen could be incorporated into a fused dihydrofuran or dihydropyran ring, for example. By systematically varying the size and saturation of these new rings, the conformation can be finely tuned to probe the optimal spatial arrangement for biological activity. nih.gov

These strategies are crucial for defining the pharmacophore and guiding the design of more potent and selective compounds.

| Constraint Strategy | Description | Example Structure Type | Reference(s) |

| Intramolecular Cyclization | Tethering a substituent (e.g., N-benzyl) to the pyridone ring via a new bond. | Indenopyridinones, Benzomorphanones | nih.gov, acs.org |

| Ring Fusion | Incorporating a flexible single bond into a newly formed ring. | Fused bicyclic or tricyclic systems | nih.gov |

Library Generation and Parallel Synthesis Approaches for this compound Analogues

To efficiently explore the structure-activity relationships of the this compound scaffold, modern drug discovery efforts rely on the generation of compound libraries through parallel synthesis. This approach allows for the rapid creation of a multitude of analogues by systematically varying the different components of the molecule.

The synthesis of a library of this compound analogues would typically involve a matrix approach using a set of diverse building blocks for each variable position.

Varying the N-Benzyl Group: A diverse collection of substituted benzyl halides (e.g., benzyl bromides) would be reacted in parallel with a common 3-benzyloxy-2-pyridone precursor.

Varying the 3-Benzyloxy Group: A single N-benzyl-3-hydroxy-2-pyridone precursor could be reacted in parallel with a diverse set of alkylating or acylating agents to generate a library of ethers or esters at the C3 position.

Varying the Pyridone Core: Multicomponent reactions are particularly well-suited for library synthesis, as changing one of the initial building blocks in a parallel format can lead to a wide range of different pyridone cores. nih.gov

A practical example of a related parallel synthesis involved the creation of 2-benzyloxy-3,6-diarylpyrazines. researchgate.net In this work, a core pyrazine (B50134) structure was elaborated using a parallel Suzuki coupling protocol with a variety of boronic acids, followed by debenzylation to yield a library of the final pyrazinone products. researchgate.net This type of workflow—a core synthesis followed by parallel diversification and a final modification step—is directly applicable to the this compound scaffold.

The use of one-pot reactions that exhibit broad functional group tolerance, such as the oxidative amination of cyclopentenones, is also highly advantageous for library synthesis as it simplifies the workflow and increases efficiency. chemrxiv.org The synthesized libraries can then be screened for biological activity, allowing for the rapid identification of promising lead compounds for further optimization. rsc.org

Computational and Theoretical Chemistry Studies of N Benzyl 3 Benzyloxy 2 Pyridone

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Spectroscopic Parameter Prediction

Currently, there are no published studies that have employed quantum chemical calculations like Density Functional Theory (DFT) to specifically investigate the electronic structure, stability, and spectroscopic parameters of N-Benzyl-3-benzyloxy-2-pyridone. Such studies on analogous compounds often calculate properties like HOMO-LUMO energy gaps, molecular electrostatic potential maps, and predicted spectroscopic signatures (IR, NMR), which are crucial for understanding a molecule's reactivity and for the interpretation of experimental data. windows.netnih.govnih.govresearchgate.netresearchgate.net

Reaction Mechanism Predictions and Transition State Elucidation for this compound Transformations

While the synthesis and reactions of related pyridone compounds have been explored, computational predictions of reaction mechanisms and the elucidation of transition states for transformations involving this compound are absent from the literature. nih.govrsc.org Theoretical studies could provide mechanistic insights into its potential reactions, such as electrophilic substitution, nucleophilic attack, or rearrangements.

Molecular Interaction Studies with Model Chemical Systems (e.g., Ligands, Catalysts, Reagents)

There is no available research on the molecular interactions of this compound with other chemical systems, such as ligands, catalysts, or reagents, from a computational standpoint. Molecular docking and simulation are common tools to predict how a molecule might bind to a biological target or interact with a catalyst, but this has not been applied to the title compound in published research. windows.netnih.govdrugbank.com

Advanced Applications and Emerging Research Directions for N Benzyl 3 Benzyloxy 2 Pyridone in Chemical Sciences

N-Benzyl-3-benzyloxy-2-pyridone as a Key Intermediate in Complex Organic Synthesis

The 2-pyridone structural motif is a cornerstone in the architecture of numerous naturally occurring compounds and pharmaceutically active molecules. nih.gov Consequently, functionalized 2-pyridones like this compound serve as crucial precursors in the synthesis of intricate molecular frameworks. nih.gov Their utility as synthetic intermediates is a subject of ongoing research, with a focus on developing novel bioactive compounds. nih.gov

Research has demonstrated that the 2-pyridone core can be a versatile platform for creating polycyclic piperidine (B6355638) derivatives, which are of significant interest in medicinal chemistry. nih.gov For instance, synthetic strategies have been devised to transform 2-pyridone-based structures into complex systems like benzoquinolizidine and quinolizidine (B1214090) derivatives. nih.gov The benzyl (B1604629) group in this compound can play a critical role in these transformations, sometimes undergoing unexpected rearrangements to yield novel molecular skeletons. nih.gov One such notable transformation is the aza-semipinacol-type rearrangement, where a benzyl group migrates, leading to the formation of functionalized indenopyridin-2-ones and 5-benzyl-2-pyridones. nih.gov These products, which are challenging to access through other synthetic routes, hold potential for the development of new drugs. nih.gov

The strategic placement of the benzyl and benzyloxy groups on the pyridone ring provides multiple reactive sites for further functionalization, allowing chemists to build molecular complexity in a controlled manner.

Role of this compound in Ligand Design for Coordination Chemistry and Catalysis

The 2-pyridonate anion, derived from the deprotonation of 2-pyridone, is a versatile ligand in coordination chemistry due to the delocalization of its negative charge between the nitrogen and oxygen atoms. rsc.org This allows it to coordinate with metal ions in various modes, a property known as hemilability. rsc.org This dynamic coordination behavior can be exploited to create vacant coordination sites on the metal center, which can induce distinct reactivity in catalytic processes. rsc.org

While direct studies on this compound as a ligand are not extensively detailed in the provided context, the broader class of 2-pyridonates has been successfully employed to stabilize electrophilic early-transition metal complexes. rsc.org For example, a titanium κ²-pyridonate complex has shown high chemoselectivity in the intramolecular hydroaminoalkylation of primary aminoalkenes. rsc.org

Furthermore, iridium(III) complexes with 2-pyridonate ligands have demonstrated significant catalytic activity in the dehydrogenation of secondary alcohols and the hydrogenation of carbon dioxide to formate (B1220265) and methanol. rsc.org Ruthenium complexes incorporating hydroxypyridine motifs have also been effective in the hydroboration of organic nitriles. rsc.org The benzyl and benzyloxy groups in this compound could be strategically modified to fine-tune the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic performance. The benzyl group, in particular, can be a site for reactions when coordinated to a diiron(II) center, leading to the formation of benzaldehyde (B42025) upon exposure to oxygen. nih.gov

| Catalyst Type | Application | Key Feature of Pyridonate Ligand |

| Titanium κ²-pyridonate complex | Intramolecular hydroaminoalkylation | Stabilization of electrophilic metal center |

| Iridium(III) κ-N-2-pyridinol complex | Dehydrogenation of secondary alcohols | Facilitates catalytic cycle |

| Iridium(III) bi(κ-N-2-pyridonate) complex | Hydrogenation of CO₂ to formate and methanol | Bidentate coordination |

| Ruthenium bis(2-hydroxy-6-iminopyridyl)-isoindoline complex | Hydroboration of organic nitriles | Pincer-type ligand architecture |

Integration of this compound into Supramolecular Architectures and Materials

The ability of molecules to self-assemble into well-defined, ordered structures is the foundation of supramolecular chemistry and materials science. The structural features of this compound, including its aromatic rings and hydrogen-bonding capabilities, make it a promising candidate for the construction of supramolecular architectures.

The pyridone moiety can participate in hydrogen bonding, a key interaction in directing the assembly of molecules. The benzyl and benzyloxy groups can engage in π-π stacking interactions, further stabilizing the resulting supramolecular structures. By carefully designing the molecule, it is possible to create complex, functional materials with tailored properties.

While specific research on the integration of this compound into supramolecular assemblies is not explicitly detailed, the principles of supramolecular chemistry suggest its potential in this area. The use of rigid N-donor ligands in the synthesis of coordination polymers demonstrates how specific functionalities can direct the formation of 2D and 3D structures. scilit.com The interplay of coordination bonds and non-covalent interactions like hydrogen bonding and π-π stacking dictates the final architecture and properties of the material, such as its luminescent behavior. scilit.com

This compound in Sensing and Recognition Systems (Chemical/Spectroscopic Applications)

The development of chemical sensors and recognition systems relies on molecules that can selectively bind to a target analyte and produce a measurable signal. The pyridone scaffold is a component of various molecules designed for such purposes.

Although direct applications of this compound in sensing are not specified in the provided information, the related compound 3-(Benzyloxy)pyridin-2-amine is known to act as an inhibitor for enzymes like Mitogen-activated protein kinase 14 and Leukotriene A-4 hydrolase. drugbank.com This inhibitory activity is based on specific molecular recognition between the compound and the protein's active site.

Future Research Outlook and Unexplored Avenues for N Benzyl 3 Benzyloxy 2 Pyridone

Development of Novel and Atom-Economical Synthetic Pathways for N-Benzyl-3-benzyloxy-2-pyridone

While classical syntheses for 2-pyridones exist, future efforts should focus on modern, efficient, and sustainable methods for preparing this compound. The development of atom-economical and environmentally benign pathways is a key objective in contemporary organic synthesis. mdpi.compreprints.org

Key research directions include:

Multicomponent Reactions (MCRs): Designing a one-pot MCR that combines three or more simple starting materials to assemble the this compound core would be highly efficient. nih.gov MCRs are prized for their operational simplicity and for building molecular complexity in a single step. nih.gov

Catalytic C-H Functionalization: A forward-thinking approach would involve the direct C-H benzylation and benzyloxylation of a simpler pyridone precursor. This would eliminate the need for pre-functionalized starting materials, reducing step count and waste. The 2-pyridone scaffold is known to be amenable to various C-H functionalization reactions. hilarispublisher.com

Ring Expansion and Rearrangement Strategies: Novel routes starting from readily available five-membered rings, such as cyclopentenones, could be explored. An oxidative amination process, for instance, can transform cyclopentenones into pyridones in a one-pot reaction under mild conditions. chemrxiv.orgchemrxiv.org Similarly, exploring biomimetic pathways, such as the radical-induced ring expansion of tetramic acid derivatives, could offer new synthetic avenues. bristol.ac.uk

Flow Chemistry Synthesis: Adapting existing or newly developed synthetic routes to a continuous flow process could enable safer, more scalable, and highly controlled production of the target compound. This is particularly relevant for reactions that are difficult to control in batch processes.

A comparison of potential synthetic strategies is outlined below:

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Multicomponent Reactions (MCRs) | High step and atom economy, operational simplicity, rapid library generation. | Identification of suitable starting materials and reaction conditions. |

| C-H Functionalization | Reduced step count, utilization of simple precursors, high atom economy. | Achieving high regioselectivity for both N- and O-benzylation. |

| Oxidative Ring Expansion | Use of simple, readily available starting materials (e.g., cyclopentenones). chemrxiv.orgchemrxiv.org | Optimization of reaction conditions for the specific substitution pattern. |

| Catalytic Condensations | Use of catalytic amounts of activators (e.g., boric acid) to form amide-like bonds, generating only water as a byproduct. walisongo.ac.id | Requires high temperatures and removal of water to drive the reaction. |

Exploration of Undiscovered Chemical Reactivity and Stereoselective Transformations of this compound

The reactivity of the this compound ring system is largely untapped. The interplay between the electron-rich pyridone core, the benzyloxy substituent, and the N-benzyl group suggests a rich and complex chemical reactivity profile waiting to be explored.

Potential areas for investigation include:

Photochemical Reactions: 2-Pyridones are known to undergo photochemical reactions, including valence isomerization and [4+4] cycloaddition-dimerization upon irradiation. psu.edu Investigating the photoreactivity of this compound could lead to novel molecular scaffolds or be harnessed for applications in photochemical energy storage. psu.edu

Cycloaddition Reactions: The pyridone ring can participate as a diene or dienophile in various cycloaddition reactions. hilarispublisher.com Exploring its behavior in Diels-Alder or other pericyclic reactions could provide rapid access to complex polycyclic structures that are otherwise difficult to synthesize.

Novel Rearrangements: Related dihydropyridinone systems have been shown to undergo novel aza-semipinacol-type rearrangements involving benzyl (B1604629) group transfer. nih.gov Probing the stability of the this compound scaffold under various conditions could uncover new and synthetically useful molecular rearrangements.

Stereoselective Transformations: While the parent molecule is achiral, introducing stereocenters through stereoselective reactions is a significant goal. This could involve asymmetric hydrogenation of the pyridone ring or, more innovatively, developing catalytic asymmetric cross-coupling reactions at positions on the benzyl groups or the pyridone core itself. nih.gov

Synergistic Experimental and Computational Approaches for Predictive Chemistry of this compound

Integrating computational chemistry with experimental work can accelerate the discovery and understanding of this compound's properties and reactivity. This synergy allows for the prediction of chemical behavior, guiding experimental design and saving significant resources.

Future research should employ:

Density Functional Theory (DFT) Calculations: DFT can be used to model the molecule's electronic structure, predict spectroscopic data (NMR, IR, UV-Vis), and determine the stability of potential isomers and tautomers. researchgate.netnih.gov Such calculations can elucidate the preferred sites for electrophilic or nucleophilic attack, guiding reactivity studies.

Reaction Mechanism Modeling: Computational modeling can map out the energy profiles of potential reaction pathways, such as cycloadditions or rearrangements. This can help identify the most likely mechanisms and predict the structures of intermediates and transition states, providing insights that are difficult to obtain experimentally. nih.gov

Predictive Property Analysis: Combining experimental data from techniques like cyclic voltammetry with theoretical calculations can provide a deep understanding of the molecule's electrochemical properties and redox behavior. researchgate.net This approach can predict how structural modifications would impact these properties, which is crucial for designing molecules for applications in materials science or as sensors. researchgate.netnih.gov

| Research Area | Experimental Technique | Computational Method | Combined Outcome |

| Reactivity Prediction | Kinetic studies, product analysis (NMR, MS) | DFT, transition state theory | Validated reaction mechanisms and predictive models for reactivity. |

| Spectroscopic Analysis | FTIR, UV-Vis, NMR spectroscopy | TD-DFT, GIAO-NMR calculations | Accurate assignment of spectral features and understanding of electronic transitions. nih.gov |

| Electrochemical Behavior | Cyclic Voltammetry (CV), Square-Wave Voltammetry (SWV) | DFT (calculation of ionization potentials, electron affinities) | Correlation of molecular structure with redox potentials. researchgate.net |

| Biomolecular Interactions | In vitro assays, calorimetry | Molecular docking, molecular dynamics | Prediction and rationalization of binding modes to biological targets. nih.gov |

Interdisciplinary Research Opportunities Leveraging the this compound Scaffold

The unique structural features of this compound—a heterocyclic core known for biological activity and hydrogen bonding capabilities, combined with bulky, lipophilic benzyl groups—make it an attractive scaffold for various interdisciplinary applications. nih.govnih.gov

Promising interdisciplinary avenues include:

Medicinal Chemistry: The 2-pyridone nucleus is a "privileged scaffold" found in numerous FDA-approved drugs with a wide spectrum of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial effects. frontiersin.orgnih.govhilarispublisher.com Future work could involve synthesizing analogs of this compound and screening them for various biological activities. The N-benzyl piperidine (B6355638) motif, a saturated analog of the core structure, is also heavily used in drug discovery to tune physicochemical properties and engage in cation-π interactions. nih.gov

Materials Science: 2-Pyridones are known to form stable hydrogen-bonded dimers and can act as connectors in the assembly of supramolecular structures and functional materials. wikipedia.orgresearchgate.net The this compound molecule could be explored as a building block for liquid crystals, organogels, or other soft materials, where the benzyl groups can influence packing and intermolecular interactions.

Catalysis: The 2-pyridone tautomer, 2-hydroxypyridine (B17775), can act as a bifunctional catalyst, facilitating proton transfer in various organic reactions. wikipedia.org Investigating the catalytic potential of this compound or its derivatives in reactions like ester aminolysis could open new applications in process chemistry. wikipedia.org

Corrosion Inhibition: Heterocyclic compounds containing nitrogen and oxygen atoms, particularly those with pi-electron systems, are often effective corrosion inhibitors for metals in acidic environments. nih.gov Pyrimidinone derivatives, which are structurally related to pyridones, have shown promise in this area. nih.gov this compound could be tested for its ability to form a protective layer on metal surfaces.

Q & A

Q. What are the optimal synthetic routes for N-Benzyl-3-benzyloxy-2-pyridone, and how can functional group compatibility be ensured?

- Methodological Answer : The synthesis typically involves constructing the pyridine core via condensation or multicomponent reactions. The benzyloxy group is introduced via nucleophilic substitution using benzyloxy halides, while the N-benzyl group is added through alkylation or reductive amination. Key steps include:

- Pyridine core formation : Oxidative coupling or cyclization reactions (e.g., Chichibabin pyridine synthesis) .

- Functionalization : Use of benzyl chloride derivatives under basic conditions (e.g., K₂CO₃ in DMF) to install the benzyloxy group .

- Purification : Column chromatography or crystallization to isolate intermediates.

Compatibility challenges arise with acid-sensitive groups; protecting strategies (e.g., silyl ethers) may be required.

Q. What spectroscopic techniques are most effective for characterizing This compound?

- Methodological Answer :

- ¹H/¹³C NMR : To confirm substitution patterns on the pyridine ring and benzyl groups. Aromatic protons appear in the δ 6.5–8.5 ppm range, while benzyloxy methylene protons resonate at δ 4.5–5.5 ppm .

- IR Spectroscopy : Confirms C-O (benzyloxy, ~1250 cm⁻¹) and C=N (pyridine, ~1600 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

Q. What safety protocols are critical when handling This compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods like DFT improve the prediction of reaction pathways for synthesizing this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy in modeling transition states and intermediates. Key applications include:

Q. What are the key intermediates in the sulfonylation of this compound derivatives?

- Methodological Answer : Sulfonylation involves reacting the pyridone with benzenesulfonyl chloride in the presence of a base (e.g., pyridine or Et₃N). Key intermediates include:

- Pyridinium intermediate : Formed via nucleophilic attack of the pyridine nitrogen on the sulfonyl chloride.

- Sulfonate ester : Stabilized by resonance, detected via ¹H NMR (downfield shift of aromatic protons) .

Mechanistic studies using in situ IR or LC-MS can track intermediate formation .

Q. How can researchers resolve discrepancies in reported synthetic yields for benzyloxy-functionalized pyridones?

- Methodological Answer : Systematic optimization of:

- Catalysts : Palladium or copper catalysts for C-O coupling (e.g., CuI/1,10-phenanthroline) .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of benzyloxy precursors.

- Temperature : Elevated temperatures (80–100°C) improve reaction rates but may degrade sensitive groups .

Reproducibility requires rigorous control of moisture and oxygen levels.

Q. What strategies enhance the stability of This compound under catalytic hydrogenation conditions?

- Methodological Answer :

- Protecting Groups : Temporarily mask the benzyloxy group with acid-labile protectors (e.g., TIPS ethers) during hydrogenation .

- Catalyst Selection : Use Pd/C or Raney Ni under mild H₂ pressure (1–3 atm) to avoid over-reduction of the pyridine ring .

- Additives : Additives like Et₃N or NaHCO₃ neutralize acidic byproducts that could hydrolyze the benzyloxy group .

Contradiction Analysis

- vs. : emphasizes sulfonylation for functionalization, while lists N-oxide derivatives. Researchers must evaluate electronic effects: Electron-deficient pyridones (e.g., N-oxides) may require harsher sulfonylation conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.